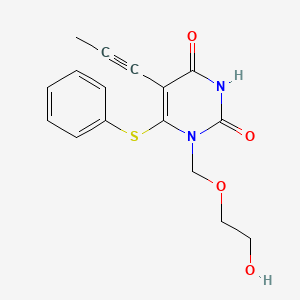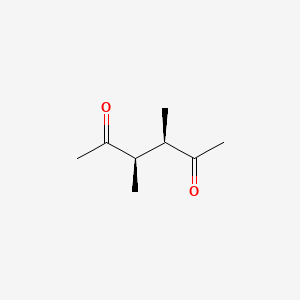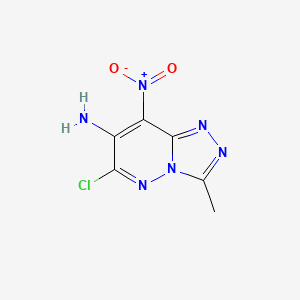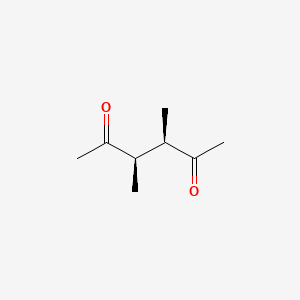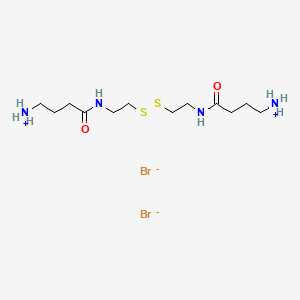
N,N'-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide is a chemical compound known for its unique structure and properties It features a disulfide bond linking two ethylene groups, each attached to a 4-aminobutyramide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide typically involves the reaction of 4-aminobutyric acid with dithiodiethylene glycol under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate product. This intermediate is then reacted with hydrobromic acid to yield the final dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.
類似化合物との比較
Similar Compounds
- N,N’-Bis(4-pyridylmethyl)-naphthalene diimide
- N,N’-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine
Uniqueness
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide is unique due to its specific disulfide linkage and the presence of 4-aminobutyramide groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes and participate in redox reactions makes it particularly valuable in various scientific and industrial applications.
特性
CAS番号 |
104071-88-7 |
|---|---|
分子式 |
C12H28Br2N4O2S2 |
分子量 |
484.3 g/mol |
IUPAC名 |
[4-[2-[2-(4-azaniumylbutanoylamino)ethyldisulfanyl]ethylamino]-4-oxobutyl]azanium;dibromide |
InChI |
InChI=1S/C12H26N4O2S2.2BrH/c13-5-1-3-11(17)15-7-9-19-20-10-8-16-12(18)4-2-6-14;;/h1-10,13-14H2,(H,15,17)(H,16,18);2*1H |
InChIキー |
YIWNCWAXLKUMFU-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)NCCSSCCNC(=O)CCC[NH3+])C[NH3+].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
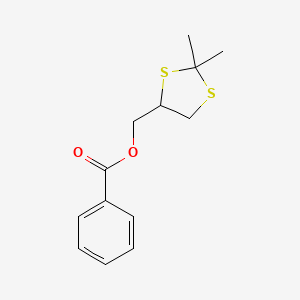
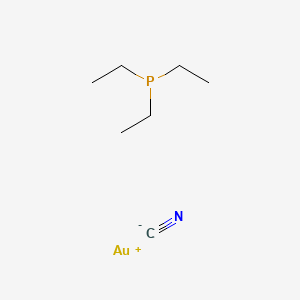

![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
